3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-16-25-21-8-4-5-9-22(21)27(16)18-12-13-26(15-18)23(28)11-10-17-14-24-20-7-3-2-6-19(17)20/h2-9,14,18,24H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVQOJDHTNPELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and notable findings from recent studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate indole and benzimidazole moieties. The synthesis process often employs methodologies such as:
- Condensation reactions : Utilizing indole derivatives and benzimidazole precursors.
- Cyclization techniques : To form the pyrrolidine ring.
For example, a study by describes a method where an indole derivative is reacted with a benzimidazole precursor in the presence of suitable catalysts to yield the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing indole and benzimidazole structures. The compound under review has shown promising activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria, which is consistent with findings from similar indole derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC50 values for these cell lines were determined to be approximately 50–70 µM, indicating a significant cytotoxic effect. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure that influence activity include:
- Substitution on the indole ring : Halogen or alkyl substitutions can enhance antimicrobial activity.
- Pyrrolidine modifications : Variations in the pyrrolidine moiety can affect both potency and selectivity against cancer cells.
A comparative analysis of related compounds has shown that specific substitutions lead to improved binding affinities to biological targets, enhancing their efficacy .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of similar compounds:
- Study on Indole Derivatives : A comprehensive review highlighted that many indole-based compounds exhibit significant antibacterial and anticancer activities due to their ability to interact with DNA and inhibit topoisomerases .
- Antimicrobial Screening : A recent study tested a series of benzimidazole derivatives, including those related to our compound, showing enhanced activity against resistant bacterial strains .
- Mechanistic Insights : Research indicates that compounds similar to 3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one may exert their effects through oxidative stress induction and mitochondrial dysfunction in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole and Indole Motifs
Compound 4j () :
1-(3-Fluoro-4-methoxypyrrolidin-1-yl)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol- Structural Differences : Replaces the indole group with a fluorinated pyrrolidine and introduces a hydroxyl group instead of a ketone.
- Functional Impact : The hydroxyl group may reduce metabolic stability compared to the ketone in the target compound. Fluorination could enhance binding affinity to hydrophobic targets .
- FFF-21 (): 1-(2-(((1H-Indol-5-yl)methyl)amino)-1H-benzo[d]imidazol-1-yl)-3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-one Structural Differences: Incorporates a diazirine photoaffinity tag and a methylamino linker. Functional Impact: The diazirine group enables covalent binding studies, making FFF-21 a tool compound for target identification, unlike the non-covalent target compound .
Compound 12b () :
3-(1H-Indol-3-yl)-3-(3-Isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one- Structural Differences : Substitutes the benzimidazole-pyrrolidine moiety with a methylimidazole group and adds a bulky 3-isopropylphenyl group.
- Functional Impact : The isopropylphenyl group may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases) compared to the more flexible pyrrolidine in the target compound .
Pharmacological and Physicochemical Comparisons
- Key Observations :
- The target compound’s molecular weight (430.5 g/mol) aligns with typical drug-like molecules, unlike phosphorylated derivatives (e.g., Compound 2d, 552.6 g/mol), which may face permeability challenges .
- Benzimidazole-pyrrolidine hybrids (e.g., Compound 4j) often exhibit improved solubility over purely aromatic systems due to the pyrrolidine’s basic nitrogen .
Toxicity and Metabolic Considerations
- Structural alerts in the target compound (e.g., benzimidazole) are associated with genotoxicity in some analogues (). However, the absence of phenolic or nitro groups (common in mutagenic compounds) may mitigate this risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
